molecular formula C7H8O4 B1281547 Methyl 5-(hydroxymethyl)furan-2-carboxylate CAS No. 36802-01-4

Methyl 5-(hydroxymethyl)furan-2-carboxylate

Cat. No. B1281547
CAS RN: 36802-01-4
M. Wt: 156.14 g/mol
InChI Key: GCVVHNKBMLQFCY-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a furan derivative that has been studied for its potential applications in various fields, including the synthesis of biopolymers, pharmaceuticals, and as a building block for biobased chemicals. The compound is related to 5-hydroxymethylfurfural (HMF), which is a versatile platform chemical that can be derived from biomass. The methyl ester group in methyl 5-(hydroxymethyl)furan-2-carboxylate makes it an interesting candidate for further chemical transformations .

Synthesis Analysis

The synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives can be achieved through various methods. One approach involves the etherification reaction of HMF with corresponding alcohols . Another method includes the biocatalytic conversion of HMF to valuable disubstituted furan derivatives . Additionally, the compound can be prepared from furfuryl alcohol, which is a key intermediate for the synthesis of various furan derivatives .

Molecular Structure Analysis

The molecular structure of methyl 5-(hydroxymethyl)furan-2-carboxylate has been elucidated using spectroscopic techniques such as NMR and HREIMS. The absolute configuration of certain derivatives has been determined using chiral HPLC analysis . X-ray crystallography has also been employed to confirm the structure of related furan compounds .

Chemical Reactions Analysis

Methyl 5-(hydroxymethyl)furan-2-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. It can be used as a precursor for the synthesis of biobased polyesters when polymerized with diacid ethyl esters . The compound can also be transformed into different derivatives with potential biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives are influenced by the nature of the substituents on the furan ring. The number of methylene units in the dicarboxylic segments affects the physical properties of the furan polyesters synthesized from these compounds . The thermal stability and reactivity of the compound can be modified by forming cyclic acetals, which can be beneficial for certain catalytic processes .

Scientific Research Applications

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives exhibit significant biological activities. A study by Phutdhawong et al. (2019) found that certain derivatives showed cytotoxicity against cancer cell lines and activity against various bacteria. This highlights its potential in the development of new therapeutic agents.

Biobased Polymer Synthesis

This compound is a valuable biobased diol, resembling aromatic monomers used in polyester synthesis. Jiang et al. (2014) synthesized novel biobased furan polyesters using an enzymatic method, demonstrating its applicability in creating sustainable materials.

Food Analysis

In food analysis, particularly honey, the compound is an important marker. Nozal et al. (2001) developed a method for determining related compounds in honey, emphasizing its role in food quality and safety assessment.

Biocatalysis and Green Chemistry

The compound's derivatives are crucial in biocatalysis and green chemistry. Wen et al. (2020) improved the synthesis of various furan carboxylic acids, demonstrating the potential of these compounds in environmentally friendly chemical processes.

Catalysis Research

The compound plays a significant role in catalysis research. Salazar et al. (2019) reported its use in oxidative esterification under mild conditions, which is important for industrial and academic research.

Antimicrobial Activity

Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives show promising antimicrobial activity. Patel (2020) synthesized compounds with significant inhibition against pathogenic bacteria, indicating potential applications in antimicrobial research.

Safety And Hazards

MFC is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

MFC has potential usage as an alternative agent for treatments of some cancers and some bacterial infections due to its selective cytotoxicity on cancer cells and Gram-positive bacteria at a low concentration . Further studies are needed to explore its potential applications in medicine and other fields.

properties

IUPAC Name

methyl 5-(hydroxymethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVHNKBMLQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508425
Record name Methyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(hydroxymethyl)furan-2-carboxylate

CAS RN

36802-01-4
Record name Methyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(hydroxymethyl)furan-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 5-(hydroxymethyl)-furan-2-carboxylate was synthesized according to procedure described in Raimundo, B. C., et al., J. Med. Chem., 2004, 47 (12), 3111-3130). 5-formyl-2-furan carboxylic acid (1 g, 7.14 mmoles) was stirred in benzene (18 mL)/methanol (4 mL) in a 3-neck 50 mL round bottom flask with one neck connected to a funnel that was previously flushed with nitrogen gas. Trimethylsilyl diazomethane 2M in hexanes (3.6 mL, 7.2 mmoles) was added dropwise over a period of 15 min. After addition, the medium was a green limpid solution, which was stirred for 2 h at room temperature. The reaction advancement is monitored by TLC 8:2 Hexanes/AcOEt followed by 95:5 CHCl3/MeOH, and stained with KMnO4. Solvents were evaporated under vacuum, and 14 mL of methanol was added. The flask was placed in an ice-water bath and sodium borohydride (600 mg, 15.8 mmoles) was added. The reaction mixture was stirred for 3 h at room temperature. Water was poured off and the mixture extracted with AcOEt. The organic phase was dried over MgSO4, and the solvent was evaporated. The product was purified by silica gel column chromatography (7×3.5 cm) with 100 mL of 90:10, then 200 mL of 80:20, and finally 400 mL of a 75:25 mixture of Hexane/AcOEt to yield a yellow powder after extraction (780 mg, 70%). NMR 1H 300 MHz, CDCl3, (δ, ppm): 7.13 (d, J=3.4 Hz, 1H), 6.41 (d, J=3.3 Hz, 1H), 4.67 (d, J=6.2 Hz, 2H), 3.89 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5-formyl-2-furan carboxylic acid (1 g, 7.14 mmoles) was stirred in benzene (18 mL)/methanol (4 mL) in a 3-neck 50 mL round bottom flask with one neck connected to a funnel that was previously flushed with nitrogen gas. Trimethylsilyl diazomethane 2M in hexanes (3.6 mL, 7.2 mmoles) was added dropwise over a period of 15 min. After addition, the medium was a green limpid solution, which was stirred for 2 h at r.t. The reaction advancement is monitored by TLC 8:2 Hexanes/AcOEt followed by 95:5 CHCl3/MeOH, and stained with KMnO4. Solvents were evaporated under vacuum, and 14 mL of methanol was added. The flask was placed in an ice-water bath and sodium borohydride (600 mg, 15.8 mmoles) was added. The reaction mixture was stirred for 3 h at r.t. Water was poured off and the mixture extracted with AcOEt. The organic phase was dried over MgSO4, and the solvent was evaporated. The product was purified by silica gel column chromatography (7×3.5 cm) with 100 mL of 90:10, then 200 mL of 80:20, and finally 400 mL of a 75:25 mixture of Hexane/AcOEt to yield a yellow powder after extraction (780 mg, 70%). NMR 1H 300 MHz, CDCl3, (δ, ppm): 7.13 (d, J=3.4 Hz, 1H), 6.41 (d, J=3.3 Hz, 1H), 4.67 (d, J=6.2 Hz, 2H), 3.89 (s, 3H).
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Synthesis routes and methods IV

Procedure details

A solution of 5-formyl-2-furancarboxylic acid methyl ester in 65 ml of tetrahydrofuran was treated with 14 ml of a 3M solution of methyl magnesium bromide in ether at 0°-5° C. The reaction mixture was stirred at the same temperature for 1 hour, poured into a saturated solution of ammonium chloride and extracted with ether. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated giving 6.3 g (87.8%) of 5-(1-hydroxymethyl)-2-furan carboxylic acid methyl ester as a pale yellow oil after chromatographic purification. The oxidation of this secondary alcohol was carried out by using the Swern oxidation conditions. Thus, 6.3 g of 5-(1-hydroxy- methyl) -2-furancarboxylic acid methyl ester in 60 ml of methylene chloride was added to a stirred solution of 5 g of oxalyl chloride, 7.1 g of dimethyl sulfoxide in 80 ml of methylene chloride at -60° C. The reaction mixture was stirred 15 minutes at the same temperature, then 17.5 ml of triethylamine was added. The cooling bath was removed allowing the temperature to rise to 25° C. The reaction mixture was then treated with 25 ml of water, stirred for 10 minutes and extracted with methylene chloride. The organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated in vacuo to give 6.7 g of a brown oil. Chromatographic purification of this material on a silica gel column followed by crystallization from ethyl acetate-hexane gave 3.5 g (56.2%) of 5-acetyl-2-furancarboxylic acid methyl ester as a white solid, mp 101°-102° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Citations

For This Compound
78
Citations
JX Gao, T Liu, J Chen, YQ Li - Tropical Plant Pathology, 2015 - Springer
Curvularia lunata produces a non-host specific toxin known as methyl 5-(hydroxymethyl) furan-2-carboxylate (M5HF2C), a determinant of high virulence to maize. We constructed …
Number of citations: 1 link.springer.com
T Taechowisan, K Klomluam… - Pakistan Journal of …, 2022 - europepmc.org
Background and Objective: Synergistic combinations of antimicrobial agents with different mechanisms of action are successful approaches for combating bacterial infections. This study …
Number of citations: 2 europepmc.org
A Brandolese, D Ragno, G Di Carmine… - Organic & …, 2018 - pubs.rsc.org
The application of the oxidative system composed of a heterogeneous triazolium pre-catalyst, iron(II) phthalocyanine and air is described for the selective conversion of 5-…
Number of citations: 50 pubs.rsc.org
T Liu, L Liu, X Jiang, X Huang… - Canadian Journal of Plant …, 2009 - Taylor & Francis
Curvularia lunata, a causal agent of Curvularia leaf spot of maize, was shown to produce a toxin in vitro and in planta based on TLC and HPLC-MS analyses. The purified toxin was able …
Number of citations: 58 www.tandfonline.com
A Buonerba, S Impemba, AD Litta… - …, 2018 - Wiley Online Library
The aerobic oxidation and oxidative esterification of 5‐hydroxymethylfurfural (HMF) catalyzed by gold nanoparticles (AuNPs) supported on a semicrystalline nanoporous multiblock …
A Salazar, P Hünemörder, J Rabeah… - ACS Sustainable …, 2019 - ACS Publications
5-Hydroxymethylfurfural (HMF) has become a benchmark chemical as it can be obtained by the processing of renewable biomass, making its downstream modification an important …
Number of citations: 33 pubs.acs.org
JX Gao, J Chen - Tropical plant pathology, 2018 - Springer
The Clt-1 protein may interact with other functional proteins via a BTB (Drosophila transcription factors Bric-a-brac, Tramtrack and Broad Complex) domain to regulate methyl 5-(…
Number of citations: 7 link.springer.com
JX Gao, T Liu, J Chen - Phytopathology, 2014 - Am Phytopath Society
The maize pathotype Cochliobolus lunatus causes Curvularia leaf spot by producing a non-host-specific toxin known as methyl 5-(hydroxymethyl) furan-2-carboxylate (M5HF2C). …
Number of citations: 32 apsjournals.apsnet.org
JX Gao, J Jing, T Liu, J Chen - Journal of Phytopathology, 2015 - Wiley Online Library
The Curvularia leaf spot is caused by Curvularia lunata (telemorph: Cochliobolus lunatus), which produces a non‐host‐specific toxin known as methyl 5‐(hydroxymethyl) furan‐2‐…
Number of citations: 17 onlinelibrary.wiley.com
JX Gao, J Chen - Journal of Phytopathology, 2018 - Wiley Online Library
In our previous study, we have successfully cloned and deleted the pks18 gene, which is involved in 1,8‐dihydroxynaphthalene melanin and methyl 5‐(hydroxymethyl) furan‐2‐…
Number of citations: 9 onlinelibrary.wiley.com

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